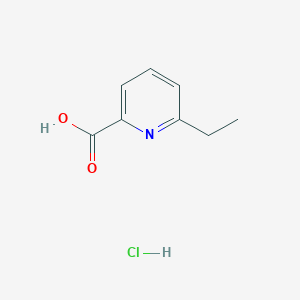
6-Ethylpicolinic acid hydrochloride
Übersicht
Beschreibung
6-Ethylpicolinic acid hydrochloride is a useful research compound. Its molecular formula is C8H10ClNO2 and its molecular weight is 187.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Ethylpicolinic acid hydrochloride, a derivative of picolinic acid, has garnered attention in recent years due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
this compound is a pyridine carboxylic acid with the molecular formula C_8H_10ClN_1O_2. Its structure allows it to interact with various biological targets, primarily through its ability to chelate metal ions, particularly zinc. This interaction is crucial for its biological activity.
Mechanism of Action
The primary mechanism through which this compound exerts its effects is by binding to Zinc Finger Proteins (ZFPs) . This binding alters the structure of ZFPs, disrupting their function and consequently affecting cellular processes such as gene expression and immune response . Additionally, it is a catabolite of tryptophan metabolism via the kynurenine pathway, linking it to various metabolic processes .
Biological Activities
Antiviral Properties
Recent studies have demonstrated that this compound exhibits broad-spectrum antiviral activity. It has shown effectiveness against enveloped viruses, including SARS-CoV-2 and Influenza A virus. In vitro studies indicated that it inhibits viral entry by affecting endosome maturation, a critical step in viral infection .
Immunomodulatory Effects
The compound also plays a role in modulating immune responses. It enhances zinc transport within cells, which is vital for maintaining immune function. Zinc is known to influence various immune pathways, thereby enhancing the body’s ability to respond to infections .
Pharmacokinetics
Absorption and Metabolism
this compound is produced endogenously in small amounts (25-50 mg/day) during tryptophan metabolism. Its pharmacokinetic profile suggests that it is well-absorbed and can reach effective concentrations in biological systems .
Case Study 1: Antiviral Efficacy Against SARS-CoV-2
In a controlled study on BALB/c mice infected with SARS-CoV-2, treatment with this compound showed significant protective effects. Mice receiving prophylactic doses exhibited reduced viral loads and improved survival rates compared to untreated controls, demonstrating its potential as an antiviral agent .
Case Study 2: Immunomodulatory Effects
A clinical trial examined the effects of this compound on patients with chronic inflammatory conditions. Results indicated an improvement in inflammatory markers and enhanced immune response, supporting its role as an immunomodulator .
Summary of Research Findings
Eigenschaften
IUPAC Name |
6-ethylpyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-2-6-4-3-5-7(9-6)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPPMBCAQUDRHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90740362 | |
| Record name | 6-Ethylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90740362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476471-29-1 | |
| Record name | 6-Ethylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90740362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















